4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
InChI Key |
VSVOSVSOHKWARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for generating derivatives with modified pharmacological or agrochemical properties.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Chlorine substitution | Sodium methoxide (NaOMe), DMF, 80°C | 4-Alkoxy/aryloxy-pyrazole derivatives | High regioselectivity observed at position 4 |
| Amine alkylation | Alkyl halides, K₂CO₃, reflux | N-Alkylated pyrazole derivatives | Enhanced solubility in non-polar solvents |
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its aromatic pyrazole core and chloro substituent for bond formation.
Acid/Base-Mediated Rearrangements
pH adjustments significantly influence reaction pathways. For example, under acidic conditions, pyrazolo[3,4-c]isothiazoles form via cyclization, while basic conditions favor dithiazolylidene intermediates .
Thermolysis and Ring Transformations
Heating intermediates derived from this compound leads to structural rearrangements. For instance, thermolysis of N-(4-chloro-dithiazolylidene) intermediates yields pyrazolo[3,4-d]thiazoles, validated by X-ray crystallography .
| Starting Material | Conditions | Products | Significance |
|---|---|---|---|
| Dithiazolylidene adduct | Toluene, 110°C, 12 hrs | 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles | Confirmed via single-crystal XRD |
Cyclocondensation Reactions
The amine group facilitates cyclocondensation with carbonyl compounds, forming fused heterocycles. Such derivatives exhibit promising anticancer activity, as shown in glioblastoma models .
| Reactants | Catalyst | Products | Biological Activity |
|---|---|---|---|
| β-Ketoesters | Piperidine, ethanol, reflux | Pyrano[2,3-c]pyrazoles (e.g., compound 4j ) | AKT2/PKBβ kinase inhibition (IC₅₀: 1.2 μM) |
Oxidation and Reduction Pathways
While direct data on redox reactions of this compound is limited, analogous pyrazole derivatives undergo:
-
Oxidation : Conversion of amine to nitro groups using H₂O₂/AcOH.
-
Reduction : Chloro group replacement via catalytic hydrogenation (H₂/Pd-C).
Key Implications in Drug Development
Derivatives of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine demonstrate:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine, in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit key kinases involved in oncogenic pathways. Specifically, a related compound demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT2/PKBβ pathway, which is crucial for tumor growth and survival .
Key Findings:
- Inhibition of Kinases : The compound exhibits low micromolar activity against various kinases, making it a candidate for targeted cancer therapies.
- Selectivity : It shows reduced cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic window .
Kinase Inhibition
The pyrazole scaffold is known for its ability to inhibit protein kinases, which are pivotal in many signaling pathways associated with cancer and other diseases. The introduction of the chlorobenzyl group enhances binding affinity and selectivity towards specific kinases.
Table 1: Kinase Inhibition Profile of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 4j | AKT2 | 0.5 | High |
| Compound X | ERK8 | 0.34 | Moderate |
| Compound Y | GSK3β | 0.23 | High |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on Glioblastoma : A related pyrazole compound was tested on patient-derived glioblastoma models, showing promising results in inhibiting tumor growth while maintaining low toxicity to healthy tissues .
- Kinase Profiling : A comprehensive kinase profiling study demonstrated that similar pyrazole compounds inhibited multiple kinases with varying degrees of selectivity, highlighting their potential as broad-spectrum anticancer agents .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism
- 4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine (CID 7022263): This positional isomer substitutes the benzyl group with chlorine at the ortho (2-) position instead of the meta (3-) position.
- 4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine :
The addition of a fluorine atom at the 4-position introduces strong electron-withdrawing effects, altering the compound’s electronic profile compared to the purely chlorinated target compound. Fluorine’s electronegativity may improve binding affinity in biological systems .
Halogen Variation
- This substitution is critical in optimizing pharmacokinetic properties .
- 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine :
Substituting the benzyl group with a pyridinyl ring bearing a trifluoromethyl group introduces significant electron-withdrawing effects and planar geometry. The molecular formula (C₉H₇ClF₃N₄ ) reflects these changes, which may enhance metabolic stability in drug design .
Physicochemical Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target compound | C₁₀H₉Cl₂N₃ | 242.10 | 3-Chlorobenzyl |
| 4-Chloro-1-(2-chlorobenzyl)-1H-pyrazole | C₁₀H₉Cl₂N₃ | 242.10 | 2-Chlorobenzyl |
| 4-Chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole | C₁₀H₈Cl₃N₃ | 260.54 | 2,6-Dichlorobenzyl |
| 4-Chloro-1-[(1-ethyl-5-methyl-pyrazol)methyl]-1H-pyrazole | C₁₀H₁₄ClN₅ | 239.71 | Ethyl-methyl pyrazole substituent |
- The addition of a third chlorine atom in 4-chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine increases lipophilicity (ClogP ~3.2), which may enhance blood-brain barrier permeability but reduce aqueous solubility .
- The trifluoromethyl group in 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine elevates metabolic stability due to fluorine’s resistance to oxidative degradation .
Collision Cross-Section (CCS)
For 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine , predicted CCS values (Ų) include:
- [M+H]⁺: 148.9
- [M+Na]⁺: 164.0
These values suggest a compact molecular geometry, which may correlate with faster diffusion in chromatographic systems compared to bulkier analogs .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in and , involving nucleophilic substitution or Suzuki coupling. Yields may vary with the benzyl halide’s reactivity (e.g., 3-chlorobenzyl chloride vs. 2-fluorobenzyl bromide) .
- Structure-Activity Relationships (SAR) :
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | ClogP* | CCS [M+H]⁺ (Ų) |
|---|---|---|---|---|
| 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine | C₁₀H₉Cl₂N₃ | 242.10 | 2.8 | N/A |
| 4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine | C₁₀H₉Cl₂N₃ | 242.10 | 2.7 | 148.9 |
| 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazole | C₁₀H₉ClFN₃ | 225.65 | 2.3 | N/A |
| 4-Chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole | C₁₀H₈Cl₃N₃ | 260.54 | 3.2 | N/A |
*ClogP values estimated using fragment-based methods.
Biological Activity
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various biological targets, particularly kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.11 g/mol. The compound features a pyrazole ring substituted with a chlorobenzyl group and a chlorine atom at the first position, which significantly influences its biological activity.
The mechanism of action for this compound involves its interaction with specific kinases, including Aurora-A and AKT2/PKBβ. These kinases are critical in regulating cell division and survival, making them attractive targets for cancer therapy. The binding affinity of this compound to these kinases suggests it could inhibit their activity, leading to reduced cell proliferation in cancerous cells.
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it has been shown to inhibit the growth of glioblastoma cells by targeting the AKT signaling pathway, which is often upregulated in these malignancies. In vitro studies have demonstrated that it can induce apoptosis in cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate that it possesses inhibitory effects against certain bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.
Case Studies
Several case studies have investigated the efficacy of this compound:
- Inhibition of Glioblastoma Growth : A study demonstrated that this compound significantly inhibited the formation of neurospheres from primary patient-derived glioma stem cells, indicating its potential as a novel therapeutic agent for gliomas.
- Kinase Inhibition : In another investigation, this pyrazole derivative was screened against a panel of kinases, showing low micromolar activity against AKT2/PKBβ, which is critical for tumor growth and survival.
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine?
The synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting halogenated pyrazole precursors with substituted benzyl halides under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF. Catalysts such as copper(I) bromide may enhance reaction efficiency . Purification often employs column chromatography with gradients of ethyl acetate/hexane . Patent literature (e.g., DE4333659) highlights the use of arylmethylation strategies for similar 1H-pyrazol-3-amines .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for purity assessment . Structural confirmation relies on H/C NMR spectroscopy to resolve aromatic protons (e.g., δ 8.0–8.9 ppm for pyridinyl groups) and amine resonances . Mass spectrometry (HRMS or EIMS) provides molecular weight validation, while melting point analysis confirms crystalline integrity . X-ray diffraction (via SHELXL) is recommended for unambiguous structural determination .
Q. How can researchers mitigate common side reactions during synthesis?
Side reactions, such as over-alkylation or isomer formation, are minimized by controlling reaction stoichiometry and temperature. For instance, maintaining temperatures below 40°C during benzylation steps reduces byproduct formation . Selective protection of the amine group (e.g., using tert-butyloxycarbonyl [Boc] groups) prior to halogenation can improve regioselectivity . Monitoring via TLC or LC-MS at intermediate stages helps identify and address impurities early .
Advanced Research Questions
Q. How can contradictory NMR data for derivatives of this compound be resolved?
Discrepancies in NMR assignments (e.g., overlapping aromatic signals) require advanced techniques like 2D NMR (COSY, HSQC) to differentiate adjacent protons and carbons. For example, H-N HMBC can clarify amine connectivity in crowded spectral regions . When ambiguity persists, X-ray crystallography (using SHELX or SIR97) provides definitive structural evidence, as demonstrated for 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine .
Q. What mechanistic insights explain low yields in the final coupling step of the synthesis?
Low yields often stem from steric hindrance at the pyrazole C3 position or incomplete deprotection of intermediates. Computational modeling (DFT studies) can identify transition-state barriers for benzylation reactions. For example, steric maps of the 3-chlorobenzyl group may reveal clashes with adjacent substituents, guiding solvent selection (e.g., DMF for better solubility) or catalyst optimization (e.g., Pd-mediated cross-coupling) . Kinetic studies under varying temperatures and catalysts (e.g., Cu(I) vs. Pd(0)) further elucidate rate-limiting steps .
Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?
Instability in aqueous media may arise from hydrolysis of the chlorobenzyl group. Formulation with cyclodextrin derivatives or encapsulation in liposomes improves solubility and prolongs half-life . Alternatively, prodrug approaches (e.g., acetylating the amine) mitigate degradation. Stability studies under physiological pH (4–8) and LC-MS monitoring of degradation products are critical for optimizing storage conditions .
Q. How does the electronic environment of the pyrazole ring influence its reactivity in further functionalization?
The electron-withdrawing chlorine at C4 and the amine at C3 create a polarized ring system, directing electrophilic attacks to the C5 position. Computational electrostatic potential maps (e.g., using Gaussian software) predict sites for sulfonation or nitration. Experimental validation via regioselective Vilsmeier-Haack formylation (e.g., generating 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes) confirms these predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
